

Technical Guide: Physicochemical Profile of Bis(4-fluorophenyl) Sulfide

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Compound of Interest

Compound Name: *Di-4-fluorophenyl sulfide*

CAS No.: 405-31-2

Cat. No.: B1581481

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Executive Summary

Bis(4-fluorophenyl) sulfide (also known as 4,4'-Difluorodiphenyl sulfide) is a symmetrical diaryl thioether characterized by two para-fluorine atoms flanking a central sulfur bridge.^[1] It serves as a pivotal "masked" electrophile in polymer chemistry; while the sulfide linkage provides electron density, the terminal fluorine atoms are primed for nucleophilic aromatic substitution () upon oxidation to the sulfone. This compound is the direct precursor to Bis(4-fluorophenyl) sulfone, a monomer essential for manufacturing Polyether Ether Ketone (PEEK) and other high-performance engineering thermoplastics.

Critical Distinction: Researchers must distinguish this compound from its oxidized derivatives (sulfoxide, sulfone) and its oxidative coupling product (disulfide), which are frequently conflated in chemical databases.

Chemical Identity & Structural Analysis^{[2][3][4][5]}

Attribute	Specification
IUPAC Name	1-Fluoro-4-(4-fluorophenyl)sulfanylbenzene
Common Synonyms	4,4'-Difluorodiphenyl sulfide; Di(4-fluorophenyl) sulfide
CAS Number	404-38-6 (Note: Databases often confuse this with the sulfone [383-29-9] or disulfide [405-31-2])
Molecular Formula	
Molecular Weight	222.25 g/mol
SMILES	<chem>Fc1ccc(Sc2ccc(F)cc2)cc1</chem>
Structural Geometry	Bent (symmetry approx.); C-S-C bond angle ~109°

3D Conformational Insight

Unlike its sulfone counterpart, which adopts a rigid tetrahedral geometry at the sulfur center, the sulfide linkage allows for greater conformational flexibility. The lone pairs on the sulfur atom participate in

delocalization with the phenyl rings, slightly shortening the C-S bond length compared to aliphatic sulfides.

Physicochemical Properties

Data aggregated from spectroscopic analysis and experimental synthesis reports.

Physical Constants

Property	Value / Description	Condition
Physical State	Colorless Liquid (Oil)	@ 25°C, 1 atm
Melting Point	< 25°C	Liquid at RT (Contrast with Disulfide MP: 112°C)
Boiling Point	~290–300°C (Estimated)	High-boiling liquid
Density	~1.2–1.3 g/cm ³	Estimated based on di-halo analogs
Solubility	Soluble	, , Toluene, Xylene
Solubility	Insoluble	Water

Spectroscopic Signature (Identification)

The following NMR data is the gold standard for purity verification, distinguishing the sulfide from the disulfide (which shows shifted aromatic peaks).

Method	Chemical Shift ()	Multiplicity	Assignment
NMR	7.28 – 7.33 ppm	Multiplet (4H)	Ortho to Sulfur (Ar-H)
	6.98 – 7.03 ppm	Multiplet (4H)	Ortho to Fluorine (Ar-H)
NMR	-113.6 to -114.3 ppm	Singlet	Ar-F
NMR	162.2 ppm	Doublet (Hz)	C-F (Ipsso)
	133.0 ppm	Doublet (Hz)	C-H (Ortho to S)
	131.1 ppm	Doublet (Hz)	C-S (Ipsso)
	116.4 ppm	Doublet (Hz)	C-H (Ortho to F)

Synthetic Routes & Manufacturing

The synthesis of bis(4-fluorophenyl) sulfide typically employs Friedel-Crafts chemistry or metal-catalyzed coupling. The choice depends on scale and available reagents.

Method A: Friedel-Crafts Thioetherification (Industrial Standard)

This method utilizes Sulfur Dichloride (

) as the sulfur source and Fluorobenzene as both reactant and solvent.

- Reagents: Fluorobenzene (Excess),

(Catalyst).

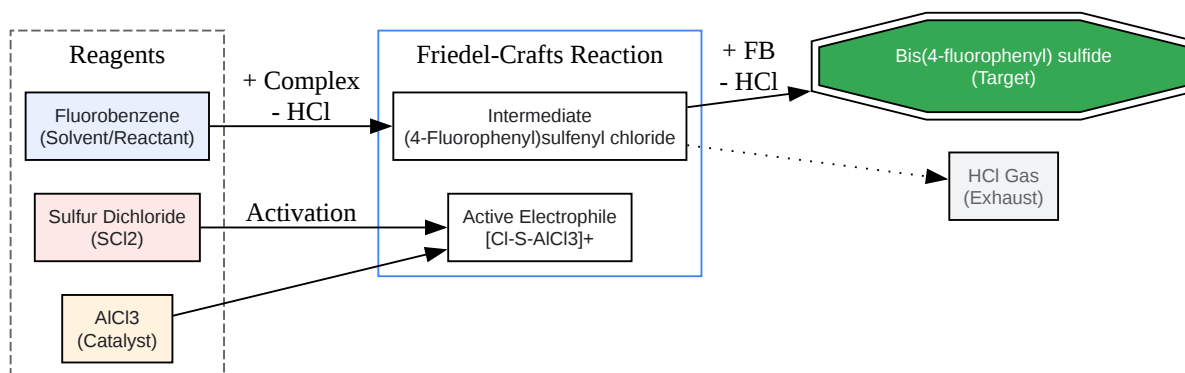
- Mechanism: Electrophilic Aromatic Substitution (EAS). The sulfur electrophile attacks the para-position of the fluorobenzene (directed by the fluorine's resonance donation).

Method B: Palladium-Catalyzed Coupling (Laboratory Scale)

Used for high-precision synthesis when avoiding isomers is critical.

- Reagents: 4-Fluorophenylboronic acid + S-source (or thiol) + Pd catalyst.

Synthesis Workflow Diagram



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Caption: Industrial synthesis via Friedel-Crafts thioetherification using sulfur dichloride.

Reactivity & Applications

The utility of bis(4-fluorophenyl) sulfide lies in its ability to be transformed.^[2] It is rarely the final product; rather, it is a stable intermediate.

Oxidation Pathways (The PEEK Route)

The sulfide is readily oxidized to the sulfone. The sulfone group (

) is strongly electron-withdrawing, activating the para-fluorine atoms for polymerization.

- Reagents:

in Acetic Acid or mCPBA.

- Transformation: Sulfide (

)

Sulfoxide (

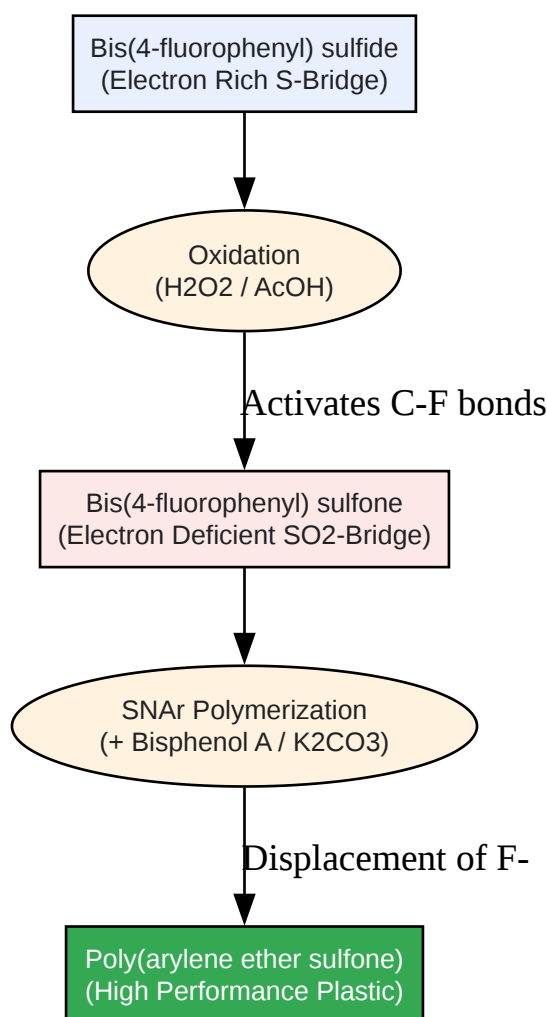
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Sulfone (

).

Polymerization Mechanism

Once oxidized to Bis(4-fluorophenyl) sulfone, the molecule undergoes step-growth polymerization with bisphenols (e.g., Hydroquinone) to form Polyether Ether Ketone (PEEK).



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Caption: Activation pathway from sulfide precursor to high-performance polymer.

Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin.[3]
- Handling: Handle in a fume hood. The liquid state makes it prone to splashing; wear chemical-resistant gloves (Nitrile) and safety goggles.
- Storage: Store in a cool, dry place under inert gas () if possible to prevent slow atmospheric oxidation to the sulfoxide.

- Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water. [4]

References

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